tert-Butyl (2-hydrazinylethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-hydrazinylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2/c1-7(2,3)12-6(11)9-4-5-10-8/h10H,4-5,8H2,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNJNJXOZGNXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640525 | |
| Record name | tert-Butyl (2-hydrazinylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156090-81-2 | |
| Record name | tert-Butyl (2-hydrazinylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 2 Hydrazinylethyl Carbamate
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a straightforward manner from readily available precursors.
Reaction of tert-Butyl Carbamate (B1207046) with Hydrazine (B178648) Hydrate (B1144303)
One conceptual direct approach involves the reaction of tert-butyl carbamate with hydrazine hydrate. This method, in theory, would displace a group from an ethyl derivative of tert-butyl carbamate with hydrazine. However, detailed peer-reviewed methodologies for this specific transformation are not extensively documented, suggesting that other routes may be more efficient or synthetically favorable.
Controlled Conditions for Optimal Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of tert-Butyl (2-hydrazinylethyl)carbamate. Key parameters that require careful control include reaction temperature, stoichiometry of reactants, choice of solvent, and reaction time. For instance, in syntheses involving nucleophilic substitution with hydrazine, a large excess of hydrazine hydrate is often employed to minimize the formation of dialkylated byproducts. The reaction temperature is also a crucial factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. Purification of the final product is typically achieved through techniques such as column chromatography or distillation under reduced pressure to remove unreacted starting materials and byproducts.
Utilization of Protecting Group Strategies for Amine Introduction
A common and effective strategy for the synthesis of this compound involves the use of a precursor where the primary amino group is already protected by the tert-butyloxycarbonyl (Boc) group. This allows for the selective introduction of the hydrazine functionality. A prominent example of this approach is the reaction of tert-butyl (2-bromoethyl)carbamate with hydrazine hydrate. In this nucleophilic substitution reaction, the bromine atom, a good leaving group, is displaced by the hydrazine nucleophile.
A specific procedure documented in the patent literature describes the treatment of a stirred solution of tert-butyl (2-bromoethyl)carbamate in ethanol (B145695) with a significant excess of hydrazine hydrate. google.com The reaction mixture is heated under reflux for an extended period, typically around 15 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can then be purified. google.com
Table 1: Synthesis of this compound via Nucleophilic Substitution
| Starting Material | Reagent | Solvent | Reaction Time | Product |
| tert-Butyl (2-bromoethyl)carbamate | Hydrazine hydrate | Ethanol | 15 hours (reflux) | This compound |
This table is based on a procedure described in patent literature. google.com
Exploration of Alternative Synthetic Routes
Beyond the direct displacement of a leaving group, other synthetic strategies can be envisaged for the preparation of this compound. One such alternative involves the alkylation of a protected hydrazine derivative. For instance, a mono-N-Boc-hydrazine could potentially be alkylated with a suitable 2-carbon electrophile, such as 2-bromoethanol (B42945) followed by conversion of the hydroxyl group to a leaving group, or directly with a 2-haloethylamine derivative where the other amino group is appropriately protected.
Another potential route could involve the reductive amination of a suitable carbonyl compound with a protected hydrazine, followed by further functional group manipulations. The synthesis of aza-amino acid precursors often involves the alkylation of protected hydrazines with alkyl halides, a strategy that could be adapted for the synthesis of the target compound.
Catalytic Methodologies for N-tert-Butyloxycarbonylation in Related Syntheses
Solvent-free methods have been reported as an efficient and environmentally friendly approach for the Boc protection of hydrazines and amines. semanticscholar.org This technique involves stirring the substrate in molten di-tert-butyl dicarbonate (B1257347) without the need for a solvent or a catalyst. semanticscholar.org This method has been demonstrated to be effective for a range of hydrazines and amines, offering a potentially scalable and robust procedure. semanticscholar.org
Table 2: General Conditions for Solvent-Free Boc Protection
| Substrate Type | Reagent | Conditions |
| Hydrazines, Amines | Di-tert-butyl dicarbonate | Molten, no solvent, no catalyst |
This table summarizes a general methodology for N-Boc protection. semanticscholar.org
The choice of the specific synthetic route and the conditions for the N-tert-butyloxycarbonylation step will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need to avoid certain reagents or conditions that might be incompatible with other functional groups in the molecule.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Hydrazinylethyl Carbamate
Hydrazine (B178648) Moiety Reactivity
The hydrazine group in tert-butyl (2-hydrazinylethyl)carbamate is characterized by the presence of a terminal nitrogen atom with a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic species.
Nucleophilic Reactions with Diverse Electrophiles
The terminal amino group of the hydrazine moiety is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity is fundamental to its application in constructing more complex molecular architectures. For instance, Boc-protected hydrazines can react with aldehydes and ketones to form the corresponding hydrazones.
One notable example of the nucleophilicity of related Boc-protected hydrazine derivatives is their participation in the Mitsunobu reaction. nih.govorganic-chemistry.org In this reaction, Boc-hydrazones can act as effective nucleophiles, reacting with primary and secondary alcohols in the presence of a phosphine (B1218219) and an azodicarboxylate, such as Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org However, the reactivity of Boc-hydrazones in this context is influenced by electronic factors; electron-withdrawing substituents on the hydrazone are often required for the reaction to proceed efficiently. nih.govorganic-chemistry.org This suggests that while the hydrazine moiety is nucleophilic, its reactivity can be modulated by the electronic nature of the surrounding molecular framework.
The general scheme for the nucleophilic attack of a Boc-protected hydrazine on an electrophile can be represented by its reaction with carbonyl compounds to form hydrazones, a foundational reaction in hydrazine chemistry.
Table 1: Examples of Nucleophilic Reactions of Hydrazine Moieties
| Electrophile | Reagent/Conditions | Product Type |
|---|---|---|
| Aldehyde/Ketone | Mild Acid/Base Catalyst | Hydrazone |
| Acyl Chloride | Base | Acyl Hydrazide |
| Alkyl Halide | Base | N-Alkylated Hydrazine |
Note: This table represents general reactivity patterns for Boc-protected hydrazines.
Strategies for Activation and Subsequent Functionalization of Hydrazine Groups
While the hydrazine moiety is inherently nucleophilic, its reactivity can be enhanced or directed through various activation strategies, enabling a broader scope of functionalization. One common approach involves the formation of more reactive intermediates, such as hydrazones, which can then undergo further transformations.
For example, Boc-protected hydrazones can be N-alkylated under solvent-free conditions, such as through N-allylation or N-benzylation in a ball mill. researchgate.net This method provides a green and efficient route to functionalized hydrazine derivatives. Another strategy involves metal-free reductive coupling procedures. For instance, tosylhydrazones, a related class of protected hydrazines, can be N-alkylated with benzylic alcohols using molecular iodine as a catalyst under mild conditions. researchgate.net
The choice of the protecting group on the other nitrogen atom also plays a role in activating the hydrazine. While the Boc group is common, other groups like the tosyl group can influence the nucleophilicity and reactivity of the hydrazine in different ways, as seen in the comparative reactivity in the Mitsunobu reaction where tosyl hydrazones react more readily than their Boc counterparts. nih.govorganic-chemistry.org
Carbamate (B1207046) Moiety Reactivity
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic conditions.
Hydrolysis Mechanisms Under Acidic Conditions
The carbamate moiety of this compound is susceptible to hydrolysis under acidic conditions. This process, also known as deprotection or cleavage, regenerates the free hydrazine. The mechanism proceeds through a series of well-established steps. commonorganicchemistry.comresearchgate.net
The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.comresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon. Subsequently, the C-O bond of the tert-butyl group cleaves to release a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comresearchgate.net The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the protonated primary amine of the original hydrazine. commonorganicchemistry.com
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (H⁺).
Formation of tert-Butyl Cation: The protonated carbamate eliminates a stable tert-butyl carbocation, forming an unstable carbamic acid intermediate. commonorganicchemistry.comresearchgate.net
Decarboxylation: The carbamic acid spontaneously decomposes into the free amine (as its ammonium (B1175870) salt) and carbon dioxide gas. commonorganicchemistry.com
The liberated tert-butyl cation can then be quenched by a suitable nucleophile, or it can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com
Hydrolysis Mechanisms Under Basic Conditions
The Boc group is generally characterized by its high stability towards bases and most nucleophiles. organic-chemistry.org This stability is a key feature that allows for its use in orthogonal protection strategies with other protecting groups that are base-labile, such as the Fmoc group. organic-chemistry.org
However, under strongly basic conditions, hydrolysis can be induced, although this is not a common method for Boc group removal. The mechanism for base-catalyzed hydrolysis of carbamates generally follows a bimolecular acyl substitution pathway (BAC2). viu.caoup.com In this mechanism, a hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of the leaving group to yield a carboxylate salt and the amine. For carbamates like this one, this would involve the cleavage of the ester-like bond.
An alternative mechanism has been proposed under very strong basic conditions, involving the formation of an isocyanate intermediate. researchgate.net This pathway requires the deprotonation of the N-H moiety of the carbamate, followed by the elimination of the tert-butoxide anion. The resulting isocyanate can then be trapped by nucleophiles present in the reaction mixture. researchgate.net Due to the general resistance of the Boc group to basic conditions, harsh conditions such as high temperatures or very strong bases are typically required for these reactions to proceed at a significant rate.
Cleavage Mechanisms of the tert-Butoxycarbonyl (Boc) Protecting Group
The most common and efficient method for the cleavage of the Boc protecting group is through acidolysis, which is mechanistically identical to the acidic hydrolysis described previously. researchgate.net The choice of acid and solvent can be tailored to the specific substrate and desired outcome.
Strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (CH₂Cl₂), are highly effective for rapid and clean deprotection. researchgate.net Hydrochloric acid (HCl) in a solvent such as dioxane, methanol, or ethyl acetate (B1210297) is also widely employed. commonorganicchemistry.com
Table 2: Common Reagents for Boc Group Cleavage
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature |
| Hydrochloric Acid (HCl) | 1,4-Dioxane / Methanol | Room Temperature |
The mechanism consistently involves the formation of a tert-butyl cation. commonorganicchemistry.comstackexchange.com The fate of this cation is an important consideration. In non-nucleophilic solvents, it will predominantly deprotonate to form isobutylene, a volatile gas that escapes the reaction mixture. commonorganicchemistry.comstackexchange.com If nucleophilic species (scavengers) such as anisole (B1667542) or thioanisole (B89551) are present, they can trap the tert-butyl cation, preventing potential side reactions where the cation might otherwise alkylate sensitive functional groups on the substrate. organic-chemistry.org The other products of the cleavage are the desired deprotected compound (as its corresponding acid salt) and carbon dioxide. commonorganicchemistry.com
Intermolecular Interactions and Conformational Aspects of this compound
The intermolecular interactions and conformational preferences of this compound are dictated by the presence of multiple hydrogen bond donors and acceptors, as well as the steric bulk of the tert-butyl group. The hydrazine moiety (-NHNH2) and the carbamate group (-NHCOO-) are both capable of engaging in extensive hydrogen bonding, which plays a crucial role in the solid-state packing and solution-phase behavior of the molecule.
While a detailed crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures provides significant insight into its likely intermolecular interactions and conformation. For instance, the crystal structure of a similar compound, tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate, reveals a complex network of hydrogen bonds. researchgate.netnih.gov In this related molecule, the hydrazine and carbamate groups are key participants in forming two-dimensional arrays, which are then stacked in the crystal lattice. researchgate.netnih.gov
It is probable that this compound would exhibit similar hydrogen bonding patterns. The terminal -NH2 of the hydrazine group and the N-H of the carbamate can act as hydrogen bond donors. The carbonyl oxygen of the carbamate and the nitrogen atoms of the hydrazine can serve as hydrogen bond acceptors. These interactions would lead to the formation of chains or more complex networks in the solid state.
The conformation of the molecule is influenced by the rotational freedom around the C-C and C-N single bonds. The bulky tert-butyl group will sterically hinder certain conformations, likely favoring a staggered arrangement to minimize steric strain. In the related structure of tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate, the dihedral angle between the hydrazinecarbonyl and carbamate groups is observed to be 44.94 (12)°, indicating a twisted conformation. researchgate.netnih.gov A similar non-planar arrangement would be expected for this compound to accommodate the electronic and steric demands of the functional groups.
Computational studies on related Boc-protected hydrazine derivatives further support the importance of hydrogen bonding in determining their conformational preferences. semanticscholar.org These studies often show that conformations allowing for intramolecular or intermolecular hydrogen bonds are energetically favored.
Strategic Utility As a Protecting Group in Multi Step Organic Synthesis
Orthogonal Protection Strategies for Amine Functionalities
In the synthesis of complex molecules such as peptides, peptidomimetics, and other polyfunctional compounds, it is often necessary to protect multiple amine or amine-like functional groups that must be unmasked at different stages of the synthesis. biosynth.com This requires a set of "orthogonal" protecting groups, which can be removed by distinct chemical mechanisms, allowing for the deprotection of one group while others remain intact. peptide.com The Boc group is a key player in such strategies, most notably in combination with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group. organic-chemistry.orgumich.edu
tert-Butyl (2-hydrazinylethyl)carbamate exemplifies this principle. The Boc-protected hydrazine (B178648) is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove Fmoc groups from primary or secondary amines. organic-chemistry.org Conversely, the Fmoc group is completely stable to the acidic conditions (e.g., trifluoroacetic acid in dichloromethane) required to cleave the Boc group. biosynth.comacs.org This orthogonality is the foundation of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). biosynth.comiris-biotech.de
A synthetic sequence could involve a molecule bearing both an Fmoc-protected amino acid and a this compound moiety. The Fmoc group could be removed to allow for peptide chain elongation, while the Boc-protected hydrazine remains untouched. At a later stage, the Boc group can be selectively cleaved to expose the hydrazine functionality for a specific coupling reaction, such as the formation of a hydrazone or a heterocyclic ring, without disturbing the rest of the peptide backbone. nih.gov
Similarly, the Boc group is orthogonal to the Cbz group, which is typically removed by catalytic hydrogenation (e.g., H₂ over Pd/C). umich.edu The Boc group is exceptionally stable under these reductive conditions, allowing for the selective deprotection of a Cbz-protected amine in the presence of a Boc-protected hydrazine. researchgate.net This three-way orthogonality between Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups provides chemists with a powerful and versatile toolkit for assembling complex molecular architectures.
| Protecting Group | Chemical Structure | Cleavage Conditions | Stability Conditions |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | (CH₃)₃C-O-C(=O)- | Strong Acid (e.g., TFA, HCl) | Base, Hydrogenolysis, Nucleophiles |
| Fmoc (9-Fluorenylmethoxycarbonyl) | C₁₅H₁₁O₂- | Base (e.g., Piperidine) | Acid, Hydrogenolysis |
| Cbz (Benzyloxycarbonyl) | C₆H₅CH₂-O-C(=O)- | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid | Base, Mild Acid |
Chemoselective Transformations in the Presence of Other Reactive Sites
Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount in organic synthesis. Protecting the hydrazine moiety in this compound with a Boc group effectively "masks" its nucleophilicity, rendering it inert to a wide variety of reagents. researchgate.net This allows for chemical transformations to be performed on other parts of the molecule without interference from the hydrazine.
The Boc group is notably stable under basic and nucleophilic conditions. umich.edusemanticscholar.org This permits a range of reactions to occur elsewhere in the molecule, including:
Ester Saponification: Hydrolysis of an ester to a carboxylic acid using a base like sodium hydroxide (B78521) can be carried out without cleaving the Boc group.
Acylation Reactions: Other free amines in the molecule can be acylated.
Mitsunobu Reaction: This reaction, which involves an alcohol, a nucleophile, and a combination of a phosphine (B1218219) and an azodicarboxylate, proceeds without affecting the Boc-protected hydrazine.
Furthermore, the Boc group's resistance to catalytic hydrogenolysis allows for the selective removal of other protecting groups, such as Cbz or benzyl (B1604629) (Bn) ethers, while the hydrazine remains protected. researchgate.net This is crucial in synthetic strategies where sequential deprotection is required to reveal different reactive sites in a controlled manner.
A prime example of the chemoselectivity enabled by Boc-protected hydrazines is their use in hydrazone ligation. nih.gov A molecule containing a Boc-protected hydrazine can be elaborated through multiple synthetic steps. In a final or penultimate step, the Boc group is removed with acid, revealing the hydrazine. This newly liberated hydrazine can then be reacted chemoselectively with an aldehyde or ketone to form a stable hydrazone linkage, a common strategy in the synthesis of protein mimetics and bioconjugates.
Modulation of Reactivity and Stability in Complex Synthetic Sequences
The introduction of the Boc group onto the hydrazine moiety fundamentally alters its reactivity and stability, a feature that is strategically exploited throughout a synthetic sequence. Hydrazines are potent nucleophiles and reducing agents; leaving them unprotected in a multi-step synthesis would likely lead to a host of undesired side reactions. The Boc group mitigates this by converting the nucleophilic nitrogen into a carbamate (B1207046), which is significantly less reactive and non-nucleophilic. researchgate.net
The stability of the Boc protecting group is well-characterized and predictable. It is robust enough to withstand the conditions of many common organic reactions, ensuring the integrity of the protected hydrazine throughout much of the synthetic route. semanticscholar.org However, its key feature is its lability under controlled acidic conditions. The Boc group is generally considered one of the most acid-sensitive amine protecting groups. acsgcipr.org This high sensitivity allows for its selective removal in the presence of other acid-labile groups, such as tert-butyl (tBu) ethers or esters, which require more prolonged or stronger acidic conditions for cleavage. This differential lability provides another layer of orthogonality that can be exploited in complex syntheses.
The mechanism of Boc deprotection involves protonation of the carbamate carbonyl, followed by the release of the stable tert-butyl cation and carbamic acid, which rapidly decarboxylates. (CH₃)₃C-O-C(=O)-NHR + H⁺ → [(CH₃)₃C-O-C(OH)=NHR]⁺ → (CH₃)₃C⁺ + HO-C(=O)-NHR HO-C(=O)-NHR → CO₂ + H₂NR
While effective, the generation of the electrophilic tert-butyl cation can be a drawback in molecules containing nucleophilic residues like tryptophan or methionine, as it can lead to unwanted alkylation side-products. acsgcipr.org Consequently, "scavengers" such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) are often added to the deprotection cocktail to trap the tert-butyl cation and prevent these side reactions. organic-chemistry.org The careful management of these deprotection conditions is a critical aspect of modulating reactivity in the final stages of a synthesis.
| Condition/Reagent | Stability of Boc-Protected Hydrazine | Typical Application |
|---|---|---|
| Strong Base (e.g., NaOH, Piperidine) | Stable | Ester saponification; Fmoc deprotection |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Cbz/Benzyl group deprotection |
| Strong Acid (e.g., TFA, HCl) | Labile (Cleaved) | Deprotection of the hydrazine |
| Nucleophiles (e.g., other amines) | Stable | Peptide coupling; Acylation reactions |
| Mild Oxidizing/Reducing Agents | Generally Stable | Various functional group transformations |
Applications in the Construction of Advanced Organic Scaffolds and Derivatives
Synthesis of Hydrazide-Containing Molecular Architectures
The presence of a reactive hydrazine (B178648) moiety makes tert-Butyl (2-hydrazinylethyl)carbamate an ideal precursor for introducing hydrazide functionalities into larger molecules. Peptide hydrazides, for instance, are crucial intermediates in the chemical synthesis of proteins, serving as stable precursors to thioesters required for native chemical ligation. google.com
Conjugation with Amino Acids for Hydrazide Formation
The nucleophilic nature of the hydrazine group in this compound allows for its straightforward conjugation with amino acids or peptides to form stable hydrazide bonds. This reaction typically involves the activation of the carboxylic acid group of a C-terminally protected amino acid, followed by reaction with the terminal -NH2 group of the hydrazine.
The process is analogous to the well-established method of forming peptide hydrazides by reacting peptide esters with hydrazine hydrate (B1144303). google.comnih.gov In this case, this compound provides a Boc-protected aminoethyl-hydrazine segment. The reaction of an N-protected amino acid methyl ester with hydrazine hydrate, for example, proceeds efficiently to yield the corresponding amino acid hydrazide. nih.gov Similarly, coupling this compound with an activated amino acid would yield a dipeptide-like structure containing a hydrazide linkage, with the Boc group providing an orthogonal protecting group for further elongation or modification.
Table 1: Representative Conditions for Hydrazide Formation
| Reactants | Coupling Conditions | Product Type | Yield |
|---|---|---|---|
| N-Boc-L-serine methyl ester + Hydrazine hydrate | Ethanol (B145695), Room Temperature, 24h | Boc-amino acid hydrazide | 70% nih.gov |
| Peptide on SASRIN™ resin + Hydrazine hydrate | DMF or DMA, 2-24h | Fully protected peptide hydrazide | Good google.com |
This table is illustrative of typical hydrazide formation reactions.
Peptidomimetic and Amide Bond Formation Strategies
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. nih.gov Incorporating non-natural building blocks is a primary strategy in their design. This compound serves as an excellent building block for peptidomimetics by introducing a flexible ethylhydrazine (B1196685) unit into a peptide backbone. This modification alters the spacing and conformational properties of the chain compared to a standard peptide.
The hydrazide bond formed is an amide bond isostere, meaning it has a similar size and electronic configuration to a standard peptide bond but with different chemical properties, such as altered susceptibility to enzymatic degradation. The synthesis of oligocarbamates, which are also peptidomimetics, demonstrates the principle of using alternative linkages to build peptide-like chains. acs.org By incorporating this compound, chemists can create novel backbone structures, effectively generating peptidomimetics with potentially enhanced therapeutic properties. nih.gov
Integration into Complex Heterocyclic Systems
The dual functionality of this compound makes it a versatile precursor for the synthesis of complex heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.
Precursors for Substituted Carbamate (B1207046) Derivatives
Carbamates are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.net Boc-protected amines are common starting materials for the synthesis of more complex carbamate, thiocarbamate, and urea (B33335) derivatives. rsc.orgresearchgate.net this compound can be used to generate a variety of substituted carbamates. For instance, the hydrazine moiety can be reacted first to anchor the molecule into a larger scaffold, leaving the Boc-protected amine available for subsequent deprotection and functionalization.
Alternatively, synthetic methods have been developed for the direct transformation of a Boc-protected amine into other carbamates without the need for deprotection, using reagents that activate the Boc group itself. researchgate.net This allows for the conversion of the tert-butyl carbamate portion of the molecule into other substituted carbamates, ureas, or related functional groups, expanding its synthetic utility. rsc.org
Cyclization Reactions for Novel Ring Systems (e.g., Quinazolinediones)
The strategic placement of nucleophilic nitrogen atoms in this compound makes it a prime candidate for participating in intramolecular or intermolecular cyclization reactions to form nitrogen-containing heterocycles. For example, in the synthesis of quinazoline-2,4-diones, Boc-anhydride is used as a carbonylating agent with a substituted anthranilamide, which then undergoes base-mediated cyclization to form the heterocyclic core. researchgate.net
This illustrates a general principle where a Boc-protected amine can be part of a sequence leading to ring formation. While not a direct precursor to quinazolinediones, a bifunctional molecule like this compound could be used to construct other novel ring systems. For example, after reacting the hydrazine terminus with a molecule containing two electrophilic sites, the Boc-protected amine could be deprotected and cyclized to form a new heterocyclic ring. Carbamates have also been designed as "cyclization-activated prodrugs," where an intramolecular cyclization reaction at physiological pH leads to the release of an active compound, demonstrating the utility of carbamate structures in triggering ring formation. nih.gov
Role in Cross-Coupling Reactions and Structural Diversification
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental to structural diversification in drug discovery and materials science.
The hydrazine and carbamate moieties in this compound make it a suitable substrate for C-N bond-forming cross-coupling reactions. Research has shown that tert-butyl carbazate, a close analog lacking the ethyl linker, undergoes efficient palladium-catalyzed cross-coupling with vinyl halides to produce N-Boc-N-alkenylhydrazines. nih.govresearchgate.net This methodology provides a general route to a highly functionalized and previously rare class of hydrazines.
Similarly, palladium catalysts have been developed for the coupling of hydrazine itself with aryl chlorides and bromides to form aryl hydrazines. nih.gov Other studies have focused on the coupling of N-Boc-N-arylhydrazides with aryl bromides to create azo compounds, which are valuable in materials science. acs.org Given these precedents, this compound is expected to be a competent coupling partner in Buchwald-Hartwig-type amination reactions, allowing for the direct attachment of aryl or vinyl groups to one of its nitrogen atoms. This capability enables the rapid diversification of molecular scaffolds, incorporating the Boc-aminoethyl-hydrazine unit into a wide range of aromatic and olefinic structures.
Table 2: Examples of Pd-Catalyzed Cross-Coupling with Hydrazine Derivatives
| Hydrazine Derivative | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| tert-Butyl carbazate | Alkenyl halides | Palladium catalyst | N-Boc-N-alkenylhydrazines | nih.gov |
| Hydrazine | (Hetero)aryl chlorides/bromides | Palladium catalyst / KOH | Aryl hydrazines | nih.gov |
| N-Boc-N-arylhydrazides | Aryl bromides | Palladium catalyst / Ligand | Azo compounds | acs.org |
Based on a thorough review of available scientific literature, it has been determined that there is no specific information detailing the use of This compound in the advanced applications outlined in your request. Searches for the derivatization of this specific compound via boronate esters or trifluoroborate intermediates, its application in palladium-catalyzed coupling methodologies, or specific stereochemical considerations in scaffold construction did not yield any relevant research findings.
The scientific literature extensively covers these advanced synthetic methodologies for a wide range of compounds, including other carbamate derivatives. However, the application of these specific techniques to this compound is not documented.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline and subject matter. The requested content, focusing solely on the chemical compound “this compound” within the specified application framework, cannot be produced.
Contribution to Medicinal Chemistry Research Through Scaffold Development
Design Principles for Carbamate-Hydrazine Hybrid Scaffolds
The design of hybrid scaffolds incorporating both carbamate (B1207046) and hydrazine (B178648) functionalities is a strategic approach in modern drug discovery. nih.gov This molecular hybridization aims to combine the beneficial properties of each group into a single chemical entity. nih.gov Carbamates are recognized as excellent peptide bond surrogates, while hydrazines and their derivatives (like hydrazones) are present in numerous biologically active compounds. The resulting carbamate-hydrazine scaffold provides a foundation for developing molecules with potentially improved efficacy, better pharmacokinetic profiles, and novel mechanisms of action. nih.gov
A primary advantage of incorporating a carbamate group into a molecular scaffold is the enhancement of chemical and metabolic stability. nih.govacs.orgnih.gov Structurally, the carbamate functional group is an amide-ester hybrid that exhibits greater resistance to proteolytic degradation compared to natural peptide bonds. nih.govacs.org This inherent stability is crucial for the development of drug candidates that can withstand the enzymatic environment of the body. nih.gov
| Property | Influence of Carbamate Group | Reference |
|---|---|---|
| Chemical Stability | High resistance to chemical and proteolytic hydrolysis. | nih.govnih.gov |
| Membrane Permeability | Increases the ability to cross cellular membranes. | acs.orgnih.gov |
| Metabolic Resistance | Confers stability against degradation by aminopeptidases. | acs.org |
The carbamate group plays a critical role in how a molecule interacts with its biological target, such as an enzyme or receptor. nih.govacs.org Its structure allows it to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov These interactions are fundamental to the specific binding of a drug to its target protein, which is the basis of its pharmacological effect.
Additionally, the carbamate functionality introduces a degree of conformational rigidity into the molecule. nih.govacs.org Delocalization of electrons between the nitrogen and the carbonyl group creates a partial double bond character, restricting free rotation. nih.gov This conformational constraint can pre-organize the scaffold into a shape that is optimal for binding to a specific target, thereby enhancing affinity and selectivity. nih.govacs.org
Precursor for Scaffolds Exhibiting Potential Bio-Relevance (e.g., Anti-tubercular Architectures)
The tert-butyl carbamate-protected hydrazine scaffold is a valuable precursor for synthesizing compounds with significant biological potential, notably in the development of anti-tubercular agents. Research has demonstrated the use of related structures, such as tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate, as starting materials for creating a series of compounds aimed at combating tuberculosis. nih.govresearchgate.net The hydrazine moiety is particularly useful as it can be readily reacted to form hydrazones and other derivatives, which are known classes of anti-tubercular compounds. nih.gov
The development of novel anti-tubercular agents is a global health priority due to the rise of multidrug-resistant strains of Mycobacterium tuberculosis. nih.govrsc.org Scaffolds derived from tert-Butyl (2-hydrazinylethyl)carbamate and similar precursors allow chemists to systematically modify different parts of the molecule to optimize its activity against this pathogen. rsc.orgmdpi.com
Development of Diversely Substituted Derivatives for Structure-Property Relationship Studies
This compound is an ideal starting point for generating a diverse library of chemical derivatives for structure-property relationship (SPR) and structure-activity relationship (SAR) studies. nih.gov The terminal hydrazine can be condensed with a wide variety of aldehydes, ketones, and carboxylic acids to create a range of substituted products. nih.gov The Boc-protecting group on the other end ensures that the reactions occur selectively at the hydrazine terminus.
These studies are essential in medicinal chemistry to understand how specific structural modifications affect a compound's biological activity, solubility, stability, and other key properties. For example, a series of tert-butyl phenylcarbamate derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating how systematic substitution can lead to the identification of compounds with improved therapeutic potential. nih.gov By creating and testing a library of such derivatives, researchers can identify the key structural features required for optimal performance and design more potent and selective drug candidates. nih.govmdpi.com
| Derivative Class | Synthetic Precursor | Potential Application | Reference |
|---|---|---|---|
| Hydrazones | Reaction with aldehydes/ketones | Anti-tubercular, Anti-cancer | nih.govnih.gov |
| Substituted Amides | Coupling with carboxylic acids | Anti-inflammatory | nih.gov |
| Unsymmetrical Diureas | Reaction with isocyanates | Enzyme Inhibition | mdpi.com |
Q & A
Q. What are the common synthetic routes for tert-Butyl (2-hydrazinylethyl)carbamate, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves carbamate protection of a hydrazine-containing precursor. For example, in a multi-step approach, hydrazine derivatives are reacted with tert-butyl carbamate-forming agents (e.g., di-tert-butyl dicarbonate) under basic conditions. A critical step is maintaining anhydrous conditions to prevent hydrolysis of the carbamate group. Solvents like dichloromethane or tetrahydrofuran are used, with triethylamine as a base to scavenge acids. Reaction progress is monitored via TLC or LC-MS . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity .
Q. How should researchers purify this compound to achieve high yields and purity?
- Methodological Answer : After synthesis, impurities (e.g., unreacted hydrazine or by-products) are removed using flash chromatography with silica gel (60–120 mesh) and optimized solvent systems (e.g., hexane:ethyl acetate 3:1 to 1:2). Recrystallization in ethanol/water mixtures (70:30) can further enhance purity to >98%. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR) .
Q. What spectroscopic techniques are most effective for characterizing tert-Butyl (2-hydrazinylethyl)carbamate?
- Methodological Answer :
- H/C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and carbamate carbonyl (δ ~155 ppm for C).
- IR Spectroscopy : Confirm the presence of N-H (3300–3200 cm) and carbonyl (1700–1680 cm) stretches.
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z calculated for CHNO).
- X-ray Crystallography : For definitive structural confirmation, single crystals are grown in ethanol/diethyl ether and analyzed for bond angles and stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?
- Methodological Answer : Chiral resolution techniques include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate enantiomers.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures.
- Asymmetric Catalysis : Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to induce stereoselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Q. What factors influence the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Stability is affected by:
- Temperature : Store at –20°C in argon-flushed vials to prevent degradation. Room-temperature exposure >48 hours leads to carbamate hydrolysis.
- pH : Avoid acidic/basic conditions (pH <5 or >9) to prevent decomposition.
- Light : Protect from UV exposure using amber glassware.
Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) quantify degradation products via LC-MS .
Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?
- Methodological Answer : Discrepancies often arise from differences in:
- Reagent Ratios : Excess di-tert-butyl dicarbonate (1.2–1.5 equiv.) improves conversion but may increase ester by-products.
- Workup Protocols : Acidic washes (0.1 M HCl) remove unreacted hydrazine but may protonate the carbamate.
Troubleshoot using Design of Experiments (DoE) to isolate critical factors (e.g., temperature, solvent polarity). Compare results with published protocols and validate via orthogonal analytics (e.g., H NMR vs. LC-MS) .
Q. What advanced strategies are available for analyzing stereochemical outcomes in tert-Butyl (2-hydrazinylethyl)carbamate derivatives?
- Methodological Answer :
- NOE NMR : Detect spatial proximity of protons to assign relative configurations.
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by measuring IR absorption differences in chiral environments.
- Crystallographic Data : Compare experimental X-ray structures (e.g., CCDC deposition numbers) with computational models (DFT-optimized geometries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
